molecular formula C8H6FNO3 B1317261 1-(5-Fluoro-2-nitrophenyl)ethanone CAS No. 2250-48-8

1-(5-Fluoro-2-nitrophenyl)ethanone

Cat. No.: B1317261
CAS No.: 2250-48-8
M. Wt: 183.14 g/mol
InChI Key: VPAGKEZJDCSVOW-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, with an ethanone group at the para position relative to the nitro group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Fluoro-2-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 5-fluoro-2-hydroxyacetophenone, followed by the reduction of the nitro group to form the desired product . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-5-nitrophenyl)ethanone: Similar structure but with different positional isomerism.

    5-Fluoro-2-hydroxy-3-nitroacetophenone: Contains a hydroxy group instead of an ethanone group.

Uniqueness

1-(5-Fluoro-2-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a nitro group on the phenyl ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

Overview

1-(5-Fluoro-2-nitrophenyl)ethanone, with the molecular formula C8_8H6_6FNO3_3 and a molecular weight of 183.14 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

PropertyValue
IUPAC NameThis compound
CAS Number2250-48-8
Molecular Weight183.14 g/mol
Molecular FormulaC8_8H6_6FNO3_3
Boiling PointNot available

The biological activity of this compound is largely attributed to its structural features, particularly the nitro and fluoro groups. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The presence of fluorine enhances the compound's stability and bioavailability, making it a promising scaffold for drug design .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A recent study tested this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Research Findings on Anticancer Activity

In vitro studies have demonstrated that treatment with varying concentrations of this compound leads to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values for these cell lines were reported as follows:

Cell LineIC50_{50} (µM)
MCF-712
HeLa10

The mechanism underlying this activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50_{50} µM)
This compoundStaphylococcus aureus: 15MCF-7: 12
1-(2-Fluoro-5-nitrophenyl)ethanoneStaphylococcus aureus: 25MCF-7: >20
4'-Fluoro-3'-nitroacetophenoneStaphylococcus aureus: 20MCF-7: >25

This table illustrates that while similar compounds exhibit varying levels of antimicrobial and anticancer activities, this compound shows superior efficacy in both categories .

Properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGKEZJDCSVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535351
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2250-48-8
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoro-2-nitrophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

m-Fluoroacetophenone (20.0 g, 0.14 mol) was cooled to below -5° C. and fuming nitric acid (100 cm3) added dropwise at such a rate that the temperature of the reaction mixture never exceeded -5° C. When the addition was complete the mixture was poured into ice/water. The precipitated yellow solid was filtered, washed with water and dried to give 5-fluoro-2-nitroacetophenone (21.4 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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